molecular formula C15H10FNOS B2861209 3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 1164523-83-4

3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No. B2861209
CAS RN: 1164523-83-4
M. Wt: 271.31
InChI Key: IYHYRRCIFOJKIO-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .

Scientific Research Applications

Fluorescence and Photostability

  • Green Fluorophores : A compound similar to 3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one, specifically 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, has been identified as a novel architecture for green fluorophores. It exhibits high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent with notable quantum yields and Stokes shifts. Such properties are valuable in imaging applications and displays (Beppu et al., 2015).

Material Science Applications

  • Organic Solar Cells : A related compound, DRTB-FT, has been investigated for its electro-optical and photovoltaic properties in organic solar cells. Modifications with various acceptor moieties have shown potential in enhancing voltaic strength, indicating the application potential of similar fluorinated benzothiophene derivatives in solar energy technologies (Mubashar et al., 2021).

Chemical Synthesis and Reactivity

  • Synthesis of Heterocyclic Derivatives : The compound 2-Bis (methylthio) methylenebenzothiophen-3 (2H)-one, which shares a similar structural framework, shows reactivity with nucleophilic reagents like amines. This indicates potential routes for the synthesis and modification of this compound in chemical synthesis (Tominaga et al., 1975).

Sensing Applications

  • Fluorescent Sensing : Fluorophores with similar structures, like 1,3,5-tris(4′-(N-methylamino)phenyl) benzene, have been used as selective fluorescent sensors. This indicates the potential application of this compound in sensing technologies, especially in detecting specific chemicals or environmental changes (Nagendran et al., 2017).

Optical and Electronic Properties

  • Modulation of Optical Properties : Compounds with thiophene rings, such as 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-One, have been studied for their refractive indices in different solvents. This research could be relevant for understanding and optimizing the optical properties of similar compounds for various applications (Chavan & Gop, 2016).

Safety and Hazards

The safety data sheet for “3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one” provides information about its hazards . For detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

3-[(4-fluorophenyl)iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNOS/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(18)19-14/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQGXRQYGKHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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